3-oxa-9-azaspiro[5.6]dodecane is a complex organic compound characterized by a unique spirocyclic structure. Its molecular formula is and it has a molecular weight of approximately . The compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound can be synthesized through various chemical methods, with significant research focusing on optimizing these synthesis routes to enhance yield and purity. The compound is cataloged under CAS number and is recognized in chemical databases for its structural and functional properties.
3-oxa-9-azaspiro[5.6]dodecane belongs to the class of spirocyclic amines, which are compounds containing a nitrogen atom within a spiro structure. This classification highlights its potential biological activity and utility in organic synthesis.
The synthesis of 3-oxa-9-azaspiro[5.6]dodecane can be achieved through several methods, with the Prins cyclization reaction being one of the most common approaches. This reaction typically involves:
Additional synthetic routes include reactions involving lanthanide catalysts, which have been shown to enhance yields in the formation of related spiro compounds .
In industrial settings, continuous flow reactors are often employed alongside advanced purification techniques such as chromatography to scale up production while maintaining high purity levels.
The molecular structure of 3-oxa-9-azaspiro[5.6]dodecane features a spirocyclic arrangement that includes both oxygen and nitrogen atoms within its framework. This unique architecture contributes to its stability and reactivity.
These identifiers are crucial for researchers seeking to explore this compound further within chemical databases.
3-oxa-9-azaspiro[5.6]dodecane can undergo various chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for 3-oxa-9-azaspiro[5.6]dodecane has been explored in the context of its biological activity, particularly against pathogens such as Mycobacterium tuberculosis. It inhibits the MmpL3 protein, essential for lipid transport in bacterial cells, leading to cell death due to disrupted lipid metabolism. This mechanism highlights its potential as a therapeutic agent against tuberculosis.
3-oxa-9-azaspiro[5.6]dodecane exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C10H19NO |
Molecular Weight | 169.26 g/mol |
Purity | ≥ 95% |
CAS Number | 1368355-81-0 |
These properties make it suitable for various applications in scientific research and industry.
The applications of 3-oxa-9-azaspiro[5.6]dodecane are diverse:
This compound's unique structure and properties make it an important subject for ongoing research across multiple scientific disciplines.
Prins cyclization stands as the cornerstone synthetic approach for constructing the spirocyclic core of 3-oxa-9-azaspiro[5.6]dodecane (C₁₀H₁₉NO). This method enables the efficient formation of the critical spiro[5.6]dodecane framework through a single-step cyclization reaction. The reaction typically employs formaldehyde or paraformaldehyde as the carbonyl component, which reacts with a homoallylic amine precursor under acidic conditions. The mechanistic pathway involves initial iminium ion formation followed by nucleophilic attack of the olefin moiety, resulting in simultaneous ring closure and spirocenter establishment [1].
Optimization studies have revealed that Brønsted acid catalysts significantly influence both reaction efficiency and stereochemical outcomes. Sulfuric acid (0.5-2.0 M concentration) at moderate temperatures (50-70°C) typically delivers optimal yields of the spirocyclic framework. Higher temperatures (>90°C) promote undesirable side reactions, including dehydration and polymerization. Lewis acids like BF₃·OEt₂ facilitate the reaction at lower temperatures (0-25°C) but present challenges in aqueous workup. Recent advances demonstrate that zeolite-encapsulated acid catalysts enable heterogeneous reaction conditions, simplifying purification while maintaining yields above 75% [3].
Table 1: Prins Cyclization Optimization Parameters for Spirocycle Synthesis
Acid Catalyst | Temperature Range | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
H₂SO₄ (1.0 M) | 50-70°C | 8-12 hours | 70-82% | Cost-effective |
BF₃·OEt₂ (20 mol%) | 0-25°C | 4-6 hours | 65-75% | Mild conditions |
Zeolite H-Y | 80-90°C | 12-16 hours | 75-80% | Recyclable catalyst |
p-TsOH (15 mol%) | 60-70°C | 6-8 hours | 68-72% | Easy handling |
Olefin metathesis has emerged as a powerful alternative strategy for constructing the spirocyclic architecture of 3-oxa-9-azaspiro[5.6]dodecane, particularly when functional group tolerance is paramount. This approach employs ring-closing metathesis (RCM) of diene precursors using ruthenium-based catalysts. The synthesis begins with appropriately substituted tetrahydropyran and piperidine precursors containing terminal alkenes, which undergo intramolecular cyclization through selective carbon-carbon bond formation [3] .
Grubbs catalysts (particularly second-generation with N-heterocyclic carbene ligands) demonstrate remarkable efficiency in forming the challenging spirocyclic structure. Catalyst loadings typically range from 3-8 mol% in dichloromethane or toluene at 40-60°C. The reaction achieves completion within 4-8 hours, yielding the spirocyclic product with >70% conversion efficiency. A critical advancement involves the development of chemo-selective metathesis protocols that tolerate the nitrogen heteroatom without requiring protective groups, significantly streamlining synthetic routes. Recent optimization focuses on reducing ruthenium residue contamination through solid-phase scavengers (e.g., lead mercaptoacetate), enabling pharmaceutical-grade purity (>99.5%) essential for medicinal chemistry applications .
Reductive alkylation serves as the pivotal strategy for introducing substituents to the nitrogen atom within the spirocyclic framework while controlling stereochemistry. This method enables the preparation of N-functionalized derivatives essential for structure-activity relationship studies. The reaction sequence involves condensation of 3-oxa-9-azaspiro[5.6]dodecane with aldehydes or ketones followed by in situ reduction using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .
Stereochemical outcomes are predominantly controlled through three approaches: (1) chiral auxiliary-directed asymmetric induction, (2) enzymatic resolution of intermediates, and (3) diastereoselective reduction of iminium intermediates. Sodium triacetoxyborohydride in dichloroethane at 0-5°C provides optimal diastereoselectivity (up to 8:1 dr) for N-alkylated products. For pharmaceutical intermediates, catalytic asymmetric hydrogenation (5-10% Ru-BINAP complex, 50-100 psi H₂) achieves enantiomeric excess exceeding 90%. Recent developments focus on dynamic kinetic resolution during reductive alkylation, enabling access to both enantiomers of trans-configured N-alkyl derivatives from racemic spirocyclic amines .
Table 2: Reductive Alkylation Approaches for Nitrogen Functionalization
Reducing Agent | Solvent System | Temperature | Reaction Time | ee/dr Achievable |
---|---|---|---|---|
NaBH₄ | Methanol | 0-25°C | 1-2 hours | Racemic |
NaBH₃CN | THF/AcOH | 25°C | 4-12 hours | Moderate dr (4:1) |
H₂ (Pd/C) | Ethanol | 25-50°C | 6-8 hours | Racemic |
NaBH(OAc)₃ | DCE | 0-5°C | 12-24 hours | High dr (8:1) |
Ru-(S)-BINAP | i-PrOH | 50-70°C | 24-48 hours | >90% ee |
Transitioning from laboratory synthesis to industrial production of 3-oxa-9-azaspiro[5.6]dodecane necessitates specialized engineering approaches focused on throughput enhancement and cost reduction. Continuous flow reactor systems have demonstrated remarkable advantages over batch processes for the Prins cyclization step. In optimized systems, substrate solutions (0.5-1.0 M concentration) and acid catalysts (0.5-1.5 eq) are pumped through temperature-controlled tubular reactors (10-15 mL internal volume) at residence times of 15-30 minutes. This configuration achieves nearly complete conversion (>95%) at 100°C, significantly exceeding batch reaction efficiency [1] [3].
Downstream processing innovations include continuous liquid-liquid extraction systems that remove acid catalysts without aqueous workup, and short-path distillation under reduced pressure (0.1-1.0 mmHg) for product purification. These integrated approaches enable production scales exceeding 100 kg/month with chemical yields of 85-90% and purity >99% (HPLC). Economic analyses reveal that flow technology reduces production costs by approximately 40% compared to batch methods, primarily through reduced reactor volume requirements (100-fold decrease), lower energy consumption, and minimized solvent waste. Recent advances incorporate in-line analytical monitoring (FTIR, UV) with automated feedback control, ensuring consistent product quality essential for pharmaceutical applications [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1